molecular formula C15H12N2O2 B2515029 (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one CAS No. 320424-62-2

(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one

Cat. No.: B2515029
CAS No.: 320424-62-2
M. Wt: 252.273
InChI Key: ARCZJVGWBTYSJE-ZROIWOOFSA-N
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Description

(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic phthalide derivative of significant interest in pharmaceutical and biological research, particularly in the study of DNA-interactive compounds. Phthalides are a prominent class of secondary metabolites known for their potent pharmacological properties. Recent scientific investigations into structurally similar 3-substituted phthalide derivatives have demonstrated a compelling ability to bind to double-stranded DNA (dsDNA) via a groove binding mechanism . These compounds are observed to situate themselves within the minor groove of dsDNA, forming stable complexes that are stabilized through key molecular interactions such as hydrogen bonding and π-alkyl interactions . The primary research value of this compound lies in its potential application as a model agent for probing DNA-ligand interactions. Studies on analogs utilize a combination of advanced analytical techniques—including electrochemistry, UV spectroscopy, fluorescence spectroscopy, and thermal denaturation—to determine binding constants (Kb) and elucidate the precise nature of the binding dynamics . Furthermore, the research application of such compounds is supported by theoretical and computational analyses like Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations, which help predict and verify the stability and binding affinity of the DNA-compound complex . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

3-[(2-aminophenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-12-7-3-4-8-13(12)17-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,18H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIXLGRBOZCFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194540
Record name 3-[[(2-Aminophenyl)amino]methylene]-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-62-2
Record name 3-[[(2-Aminophenyl)amino]methylene]-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one typically involves the condensation of 2-aminobenzaldehyde with isobenzofuran-1(3H)-one under specific reaction conditions. Common reagents used in this synthesis include acids or bases to catalyze the reaction, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to explore new chemical reactions and pathways, leading to the development of more complex molecules. For instance, it can be used in the synthesis of derivatives that may exhibit enhanced biological activities or novel properties .

Reactivity and Mechanism
The reactivity of (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one can be attributed to its functional groups, which facilitate interactions with various reagents. The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors, thereby modulating their activity .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess significant antibacterial properties .

Case Study: Antiplatelet Activity
A notable study reported the synthesis of substituted derivatives of isobenzofuran-1(3H)-ones, which demonstrated potent antiplatelet activity—surpassing that of aspirin. The study highlighted the structure-activity relationship and the potential for these compounds to serve as therapeutic agents in cardiovascular diseases .

Medical Applications

Drug Development Potential
Given its biological activities, this compound is a candidate for drug development. Its ability to interact with specific biological targets makes it suitable for creating new therapeutic agents aimed at treating diseases such as cancer and infections .

Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies provide insights into the binding affinities and potential efficacy of the compound as a drug candidate .

Industrial Applications

Dyes and Pigments Production
Industrially, this compound may be utilized in the production of dyes and pigments due to its chromophoric properties. Its structural features allow for the development of vibrant colors suitable for various applications in textiles and coatings .

Summary Table of Applications

Field Application Examples/Notes
ChemistryBuilding block for synthesisUsed in developing complex organic molecules
BiologyAntimicrobial and anticancer propertiesDemonstrated effectiveness against cancer cell lines; antibacterial activity noted
MedicineDrug development potentialCandidates for treating cancer and infections; molecular docking studies conducted
IndustryProduction of dyes and pigmentsUtilized for vibrant color formulations in textiles

Mechanism of Action

The mechanism by which (Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of isobenzofuran-1(3H)-ones are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity
(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one (Target) 2-Aminophenylamino Potential H-bonding, electron-donating amino group. Not directly reported; inferred antioxidant/antiplatelet activity based on analogs .
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (28a-t series) Benzylidene (varied para/meta substituents) High lipophilicity, conjugated double bond. 28f and 28k: 10× and 8× antioxidant activity vs. ascorbic acid; potent AA-induced antiplatelet agents.
(Z)-3-(p-Tolylimino)isobenzofuran-1(3H)-one (5c) p-Tolylimino (electron-donating methyl) Reduced polarity due to methyl group; stable imino bond. Antiviral activity inferred from structural analogs; no direct data.
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one 3-Bromo-4-fluorobenzylidene Halogen substituents enhance electrophilicity and binding to hydrophobic targets. Likely enhanced cytotoxicity; halogen effects on COX-1 inhibition unstudied.
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3) 6-Hydroxy, 3-trichloromethyl Polar hydroxy group; electron-withdrawing trichloromethyl. Trichloromethyl may reduce antioxidant efficacy but improve stability.
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitro derivative Fluoro, nitro, triazole Strong electron-withdrawing groups; potential protease inhibition. Nitro group may confer antimicrobial activity; triazole enhances heterocyclic binding.

Physicochemical Properties

Property Target Compound 28f (Benzylidene) 5c (p-Tolylimino) 3 (Trichloromethyl)
Melting Point Not reported 90–95°C 153–157°C 186–189°C
IR (C=O stretch) ~1670–1700 cm⁻¹ (estimated) 1767 cm⁻¹ 1674 cm⁻¹ 1730 cm⁻¹ (broad)
Solubility Moderate (polar amino group) Low (nonpolar benzylidene) Low (imino group) Very low (trichloromethyl)

Biological Activity

(Z)-3-((2-Aminophenylamino)methylene)isobenzofuran-1(3H)-one is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H12N2O2C_{15}H_{12}N_{2}O_{2}, with a molecular weight of approximately 252.27 g/mol. The compound features an isobenzofuranone core linked to a 2-aminophenylamino group through a methylene bridge, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's structure allows it to form stable complexes, which can modulate the activity of these biomolecules.

Key Mechanisms:

  • Hydrogen Bonding : The amino group can participate in hydrogen bonding with target molecules, enhancing binding affinity.
  • Electrostatic Interactions : The presence of polar groups facilitates electrostatic interactions with negatively charged sites on proteins or nucleic acids.
  • Redox Reactions : The isobenzofuranone moiety can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that may influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Case Study Example :
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.

Pharmacological Applications

The potential applications of this compound in pharmacology are promising:

  • Antimicrobial Agents : Due to its broad-spectrum activity, it could serve as a lead compound for developing new antimicrobial drugs.
  • Antitumor Agents : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-((2-aminophenylamino)methylene)isobenzofuran-1(3H)-one?

  • Methodology : Synthesis typically involves multi-step pathways. For example, derivatives of isobenzofuran-1(3H)-one can be prepared via epoxidation of 2-vinylbenzoic acid methyl ester using m-chloroperoxybenzoic acid, followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid). Subsequent nucleophilic substitution with reagents like tosyl chloride or phosphorus tribromide yields functionalized derivatives . For Z/E isomer separation, column chromatography is critical, as demonstrated in analogous syntheses of 3-(but-2-en-1-ylidene)isobenzofuran derivatives .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR/IR/MS : Confirm regiochemistry and functional groups. For example, 1^1H-NMR distinguishes Z/E isomers via coupling constants (e.g., olefinic protons in Z-isomers show specific splitting patterns) .
  • X-ray crystallography : Resolve absolute configuration. Tools like SHELX and ORTEP-3 are used for refinement and visualization .

Q. What preliminary biological activities are reported for isobenzofuran-1(3H)-one derivatives?

  • Findings :

  • Tyrosinase inhibition : Derivatives like 36a (structurally related) show IC50_{50} values <10 µM, suggesting potential in melanogenesis regulation .
  • Antiproliferative activity : Functionalized derivatives (e.g., C-3 substituted) exhibit moderate activity against cancer cell lines, with EC50_{50} values in the micromolar range .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity?

  • Strategies :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to steric and electronic effects in cyclization steps .
  • Catalyst screening : Acid catalysts with bulky groups (e.g., p-toluenesulfonic acid) improve selectivity by stabilizing transition states .

Q. What crystallographic tools are critical for resolving hydrogen-bonding networks in this compound?

  • Approach :

  • Use SHELXL for refining high-resolution data, identifying weak interactions (e.g., C–H⋯O bonds). For example, crystallographic data for related compounds reveal eight-membered synthons stabilizing supramolecular chains .
  • ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, aiding in understanding packing motifs .

Q. How do contradictory bioactivity data arise across studies, and how can they be addressed?

  • Analysis :

  • Assay variability : Tyrosinase inhibition assays using different substrates (e.g., L-DOPA vs. tyrosine) may yield conflicting IC50_{50} values .
  • Cell line specificity : Antiproliferative activity discrepancies (e.g., EC50_{50} variations) stem from differential expression of molecular targets (e.g., tubulin) .

Q. What strategies improve the compound’s utility in biosensor applications?

  • Functionalization :

  • Introduce redox-active groups (e.g., methylene blue analogs) for electrochemical DNA biosensors. Derivatives with electron-withdrawing substituents enhance binding to DNA grooves, improving carcinogenicity assessment .
  • Optimize solubility via PEGylation or sulfonation for aqueous compatibility .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Key Modifications :

  • Amino substituents : Electron-donating groups (e.g., –NH2_2) at the 2-aminophenyl moiety enhance tyrosinase inhibition by coordinating to the enzyme’s copper center .
  • Lactone ring rigidity : Fluorination at the 7-position (as in 3-hydroxy-7-fluoro derivatives) increases metabolic stability and bioavailability .

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